Dehydrorotenone
Overview
Description
Dehydrorotenone is a naturally occurring rotenoid, a class of compounds known for their potent biological activities. It is derived from plants belonging to the Leguminosae family, particularly from the genera Lonchocarpus, Millettia, Tephrosia, and Derris. This compound is recognized for its pesticidal and piscicidal properties, making it a valuable compound in agricultural and environmental management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrorotenone can be synthesized through the catalytic hydrogenation of l-dihydrothis compound. This process involves the reduction of the double bonds in the parent compound, leading to the formation of this compound . Another method involves the cyclization of methyl derrisate and methyl deguelate using sodium ethoxide, which yields this compound and dehydrodeguelin .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of rotenoids from plant sources. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The extracted rotenoids are then subjected to chemical modifications to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrorotenone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation is used to reduce this compound, converting it into its dihydro form.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions include dihydrorotenone, dehydrodeguelin, and other substituted derivatives .
Scientific Research Applications
Dehydrorotenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of rotenoids and their derivatives.
Mechanism of Action
Dehydrorotenone exerts its effects primarily by inhibiting mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. Additionally, this compound induces apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway .
Comparison with Similar Compounds
- Rotenone
- Deguelin
- Tephrosin
- Rotenolone
Comparison: Dehydrorotenone shares structural similarities with other rotenoids such as rotenone and deguelin. it is unique in its specific inhibitory effects on mitochondrial complex I and its ability to induce apoptosis through endoplasmic reticulum stress. Unlike rotenone, which is widely used as a pesticide, this compound’s applications are more focused on research due to its potent biological activities and potential toxicity .
Properties
CAS No. |
3466-09-9 |
---|---|
Molecular Formula |
C23H20O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3 |
InChI Key |
GFERNZCCTZEIET-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dehydrorotenone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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